Pizotifen malate
CAS No.: 5189-11-7
Cat. No.: VC20739446
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5189-11-7 |
---|---|
Molecular Formula | C23H27NO5S |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |
Standard InChI | InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) |
Standard InChI Key | IWAWCPZVTXCFKD-UHFFFAOYSA-N |
SMILES | CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES | CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Properties
Pizotifen malate (CAS 5189-11-7) is a benzocycloheptane derivative, chemically defined as the malate salt of pizotifen (also known as pizotyline). The compound consists of pizotifen combined with malic acid in a 1:1 ratio, resulting in the molecular formula C₁₉H₂₁NS·C₄H₆O₅ (or C₂₃H₂₇NO₅S) . This white to off-white solid has a molecular weight of 429.53 g/mol . The compound exhibits hygroscopic properties and demonstrates specific solubility characteristics as detailed in the following table:
Property | Value |
---|---|
Molecular Weight | 429.53 |
Formula | C₁₉H₂₁NS·C₄H₆O₅ |
Melting Point | 185-186°C (with decomposition) |
Physical Form | Solid |
Color | White to Off-White |
Stability | Hygroscopic |
Solubility | DMSO: 20 mg/mL (46.56 mM), Slightly soluble in methanol, aqueous acid (when heated) |
Storage Recommendation | Under inert gas at 2–8°C |
The compound's structure features a tricyclic core with a piperidine ring, contributing to its pharmacological properties and receptor-binding capabilities .
Pharmacokinetic Profile
Pizotifen exhibits favorable pharmacokinetic properties that support its clinical utility. The parent compound demonstrates high bioavailability when administered orally, with approximately 78% of the dose reaching systemic circulation . The compound shows extensive protein binding at 91%, indicating limited free drug availability in plasma . The elimination half-life extends to approximately 23 hours, allowing for once-daily dosing regimens in clinical applications .
The metabolic pathways of pizotifen primarily involve glucuronidation, with the N-glucuronide metabolite accounting for more than 50% of the compound detected in plasma and 60-70% of urinary excretion . The elimination routes are predominantly renal, with 55% of metabolites appearing in urine and 18% in feces . These pharmacokinetic characteristics are summarized in the table below:
Parameter | Value |
---|---|
Bioavailability | 78% |
Protein Binding | 91% |
Metabolism | Glucuronidation (main route) |
Primary Metabolite | N-glucuronide (>50% of plasma, 60-70% of urinary excreted drug) |
Elimination Half-life | 23 hours |
Excretion | 55% urine, 18% feces (both as metabolites) |
Mechanism of Action
Pizotifen malate functions primarily as a potent antagonist of serotonin (5-HT) receptors . The compound demonstrates high selectivity for these receptors, which explains its efficacy in migraine prevention, as serotonergic pathways play a crucial role in the pathophysiology of migraine disorders . Beyond its serotonergic activity, pizotifen exhibits additional pharmacological properties, including:
Research also indicates that pizotifen activates the extracellular signal-regulated kinase (ERK) pathway, which may underlie its potential neuroprotective effects in certain neurodegenerative conditions .
Therapeutic Applications
Other Applications
Research Findings in Animal Models
Significant research has examined pizotifen's effects in animal models, particularly focusing on its potential neuroprotective properties in Huntington's disease. In R6/2 transgenic mice, an established HD model, pizotifen treatment demonstrated measurable benefits:
The administration protocol involved daily intraperitoneal injections beginning at 6 weeks of age, with two dosage levels tested: 7.5 mg/kg and 10 mg/kg body weight . Key findings from this research include:
Motor Function Improvements
Rotarod performance assessments revealed significant improvements in motor coordination in pizotifen-treated animals compared to saline-treated controls. Both dosage levels (7.5 mg/kg and 10 mg/kg) demonstrated efficacy in this regard . The absence of significant changes in spontaneous locomotor activity (open field test) suggests that the improved rotarod performance resulted from enhanced motor coordination rather than general alterations in activity levels .
Parameter | Saline Treatment | Pizotifen Treatment (7.5 mg/kg) |
---|---|---|
Sample Size | 44 | 16 |
Median Survival (days) | 87 | 88 |
Statistical Significance | p = 0.8694 (not significant) | - |
Spontaneous Locomotor Activity
Analysis of spontaneous locomotor behavior demonstrated no statistically significant differences between pizotifen-treated and control animals:
Parameter | Saline Treatment (Mean ± SE) | Pizotifen Treatment (Mean ± SE) | p-value |
---|---|---|---|
Number of Movements | 841.73 ± 55.95 | 721.04 ± 70.63 | 0.4338 |
Moving Time (s) | 175.95 ± 15.45 | 145.48 ± 15.97 | 0.2874 |
Resting Time (s) | 424.04 ± 15.45 | 454.51 ± 15.97 | 0.2874 |
Neurochemical Changes
The research also documented that pizotifen treatment led to increased DARPP-32 protein expression and restoration of striatal area in treated animals . Furthermore, differential ERK pathway activation was observed in various brain regions:
-
Striatum: ERK2 activation was enhanced with pizotifen treatment
These regional differences may reflect variations in receptor expression patterns or downstream signaling cascades between brain structures.
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
Risk Statements | 36/37/38 |
The most commonly reported clinical adverse effects include:
-
Sedation and drowsiness: Attributed to its antihistaminic properties, this represents one of the primary limitations to its widespread use .
-
Weight gain: A significant concern for many patients, which may impact compliance and suitability for certain patient populations .
-
Anticholinergic effects: These may include dry mouth, constipation, and urinary retention, though these appear less prominent than with other tricyclic compounds .
The benefit-risk assessment for pizotifen must be individualized, particularly considering its positioning as an alternative rather than first-line therapy for migraine prevention .
Future Research Directions
The emerging evidence of pizotifen's neuroprotective properties opens several promising avenues for future investigation:
-
Further characterization of ERK pathway activation in neurodegenerative conditions: The differential effects observed in striatal versus cortical regions warrant deeper exploration to optimize potential therapeutic applications .
-
Exploration of structure-activity relationships: Given that structurally related compounds (loxapine and cyproheptadine) showed similar effects in cellular models, investigation of molecular determinants of efficacy could yield improved derivatives .
-
Clinical translation: While animal model data are promising, human studies would be necessary to determine if the neuroprotective effects observed in HD models translate to clinical benefit.
-
Expanded applications: The serotonergic antagonism of pizotifen may have applications in other conditions where serotonin dysregulation plays a role, suggesting potential for repurposing.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume